molecular formula C19H22N2O4 B6059094 N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide

N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide

Cat. No. B6059094
M. Wt: 342.4 g/mol
InChI Key: YOLZQLWFBIXLIX-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide, also known as HMPA, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. HMPA is a hydrazide derivative that has been synthesized through various methods, and has been found to exhibit promising biological activity.

Mechanism of Action

The mechanism of action of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell proliferation and inflammation. N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In animal models, N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has been found to reduce tumor growth and inflammation, as well as improve markers of liver and kidney function. N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has also been found to exhibit antioxidant activity, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide may exhibit different effects in different cell types, and its mechanism of action is not fully understood. Additionally, the optimal dosage and treatment duration of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide may vary depending on the specific application.

Future Directions

There are several future directions for research on N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide. One area of interest is the development of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide derivatives with improved potency and selectivity for specific cancer cell types. Additionally, the potential use of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide in combination with other anti-cancer agents is an area of active research. Finally, further studies are needed to elucidate the mechanism of action of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide and its potential use in other areas of research, such as neurodegenerative diseases.

Synthesis Methods

The synthesis of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide involves the reaction between 2-hydroxy-5-methoxybenzaldehyde and 2-(4-propylphenoxy)acetic acid hydrazide in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of a Schiff base intermediate, followed by hydrazide formation. The yield and purity of N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide can be improved through optimization of the reaction conditions.

Scientific Research Applications

N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has been studied for its potential therapeutic applications in various fields of research. In cancer research, N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has been found to exhibit anti-proliferative activity against various cancer cell lines, including breast, colon, and lung cancer. N'-(2-hydroxy-5-methoxybenzylidene)-2-(4-propylphenoxy)acetohydrazide has also been studied for its potential use as an anti-inflammatory agent, with promising results in animal models of inflammation.

properties

IUPAC Name

N-[(Z)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-propylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-3-4-14-5-7-16(8-6-14)25-13-19(23)21-20-12-15-11-17(24-2)9-10-18(15)22/h5-12,22H,3-4,13H2,1-2H3,(H,21,23)/b20-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLZQLWFBIXLIX-NDENLUEZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC=C(C=C1)OCC(=O)N/N=C\C2=C(C=CC(=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-propylphenoxy)acetamide

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